3-(2-Thenoyloxy) flavone
Overview
Description
3-(2-Thenoyloxy) flavone is an organic compound characterized by the presence of a thienoyloxy group attached to a flavone skeleton. This compound appears as a white or off-white crystalline powder . Flavones, including this compound, are a significant subset of flavonoids, which are widely distributed in the plant kingdom and are known for their diverse biological activities .
Preparation Methods
The synthesis of 3-(2-Thenoyloxy) flavone typically involves the oxidative cyclization of o-hydroxychalcones. This method is widely applied for the synthesis of flavones and related compounds . The reaction conditions often involve the use of palladium (II) catalysis, which provides an efficient and versatile route to flavones from 2′-hydroxydihydrochalcones . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-(2-Thenoyloxy) flavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the flavone structure, leading to the formation of flavanones or other derivatives.
Common reagents used in these reactions include palladium catalysts, oxidants like iodine, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-Thenoyloxy) flavone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Thenoyloxy) flavone involves its interaction with various molecular targets and pathways. They target multiple genes and pathways, such as nuclear receptors, kinases, and G protein-coupled receptors, contributing to their diverse biological activities .
Comparison with Similar Compounds
3-(2-Thenoyloxy) flavone can be compared with other similar compounds within the flavone family, such as:
Chrysin: Known for its anti-inflammatory and anticancer properties.
Kaempferol: Exhibits antioxidant and antimicrobial activities.
Luteolin: Recognized for its neuroprotective and anti-inflammatory effects.
These compounds share a similar flavone backbone but differ in their specific substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
(4-oxo-2-phenylchromen-3-yl) thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O4S/c21-17-14-9-4-5-10-15(14)23-18(13-7-2-1-3-8-13)19(17)24-20(22)16-11-6-12-25-16/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNUFNBTUPTYMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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